N-Methylsaccharin

Description

The exact mass of the compound N-Methylsaccharin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39120. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Methylsaccharin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methylsaccharin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

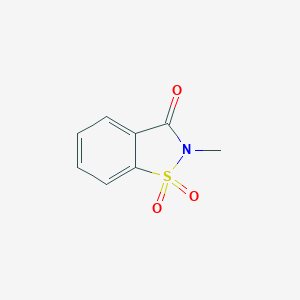

IUPAC Name |

2-methyl-1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c1-9-8(10)6-4-2-3-5-7(6)13(9,11)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIIAJRLFATEEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2S1(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165639 |

Source

|

| Record name | N-Methylsaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15448-99-4 |

Source

|

| Record name | N-Methylsaccharin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylsaccharin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylsaccharin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylsaccharin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLSACCHARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T63VBY3AYH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylsaccharin CAS number and properties

Executive Summary

N-Methylsaccharin (2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide) is a critical heterocyclic building block and a derivative of the artificial sweetener saccharin.[1][2][3][4] Unlike its parent compound, it lacks acidic protons, rendering it neutral and lipophilic. In drug development, it serves two primary functions: as a stable scaffold for developing bioactive benzisothiazole derivatives (e.g., protease inhibitors) and as a latent electrophile capable of controlled ring-opening reactions to generate complex sulfonamides.

This guide addresses the physicochemical profile, regioselective synthesis, and reactivity of N-methylsaccharin, with a specific focus on avoiding the thermodynamic vs. kinetic pitfalls common in its preparation.

Physicochemical Identity

The following data aggregates validated experimental values for N-Methylsaccharin.

| Property | Value / Description |

| CAS Number | 15448-99-4 |

| IUPAC Name | 2-Methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide |

| Molecular Formula | C₈H₇NO₃S |

| Molecular Weight | 197.21 g/mol |

| Melting Point | 130 – 134 °C (Crystalline solid) |

| Solubility | Soluble in DMF, DMSO, Acetone, DCM; Poorly soluble in water.[2][5] |

| pKa | Non-ionizable (N-alkylated); Parent saccharin pKa ≈ 1.6 |

| Appearance | White to off-white crystalline powder |

| Stability | Stable at room temperature; Hydrolyzes in strong aqueous base. |

Synthesis & Regiochemistry: The Ambident Nucleophile Challenge

Mechanistic Insight

The synthesis of N-methylsaccharin involves the alkylation of the saccharin anion. A critical "field-proven" insight for researchers is recognizing that the saccharin anion is an ambident nucleophile . The negative charge is delocalized between the nitrogen and the sulfonyl/carbonyl oxygens.

-

N-Alkylation (Thermodynamic): Favored in polar aprotic solvents (DMF, DMSO) using "soft" electrophiles (e.g., Methyl Iodide). This yields the desired N-methylsaccharin.

-

O-Alkylation (Kinetic): Can occur as a minor byproduct or major product if silver salts (Ag⁺) are used, or in solvents that do not solvate the cation effectively. The O-isomer (3-methoxy-1,2-benzisothiazole 1,1-dioxide) has significantly different properties (lower melting point, higher reactivity).

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between N- and O-alkylation, highlighting the conditions required for the desired product.

Figure 1: Regioselective alkylation of saccharin. N-alkylation is favored in DMF, while O-alkylation is a competing pathway.

Reactivity Profile: Ring Opening & Derivatization

N-Methylsaccharin is not chemically inert. The heterocyclic ring is strained and susceptible to nucleophilic attack at the carbonyl carbon (C3). This property is exploited to synthesize ortho-sulfamoyl benzoate derivatives.

Nucleophilic Ring Opening

When treated with primary amines or strong nucleophiles, the C-N bond cleaves. This is a self-validating reaction: the disappearance of the characteristic carbonyl stretch in IR and the shift in melting point confirms the formation of the open-chain amide.

Figure 2: Ring-opening mechanism. The strained ring releases energy upon cleavage, driving the reaction toward the amide/sulfonamide product.

Experimental Protocol: Synthesis of N-Methylsaccharin

Objective: Preparation of N-methylsaccharin via N-alkylation of sodium saccharin. Scale: 10 mmol basis.

Reagents & Equipment

-

Precursor: Sodium Saccharin Dihydrate (2.41 g, 10 mmol). Note: Dehydrate if strict stoichiometry is required, though slight excess MeI compensates.

-

Electrophile: Methyl Iodide (MeI) (1.70 g, ~0.75 mL, 12 mmol). Safety: MeI is a neurotoxin and alkylating agent. Use in a fume hood.

-

Solvent: N,N-Dimethylformamide (DMF) (10 mL). Rationale: Promotes SN2 mechanism and dissociates the sodium salt.

-

Workup: Distilled water, Ethyl Acetate (EtOAc), Sodium Sulfate (anhydrous).[6]

Step-by-Step Methodology

-

Solvation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Saccharin (10 mmol) in DMF (10 mL). Ensure complete dissolution; the solution may be slightly warm.

-

Alkylation: Add Methyl Iodide (12 mmol) dropwise over 5 minutes.

-

Control Point: Capping the flask effectively is crucial as MeI is volatile (BP ~42°C).

-

-

Reaction: Stir the mixture at 40–50°C for 4 hours.

-

Validation: Monitor via TLC (Silica, 30% EtOAc/Hexane). N-Methylsaccharin (Rf ~0.5) is less polar than the starting salt (baseline).

-

-

Quench & Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. N-Methylsaccharin is poorly soluble in water and should precipitate as a white solid.

-

Isolation:

-

If solid forms: Filter via vacuum filtration, wash with cold water (3 x 10 mL).

-

If oil forms (common if DMF traces remain): Extract with EtOAc (3 x 20 mL). Wash organic layer with Brine (to remove DMF), dry over Na₂SO₄, and evaporate.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if the melting point is below 130°C.

Troubleshooting The "O-Isomer"

If the melting point is significantly low (<120°C) or the IR spectrum shows unexpected bands, you may have O-alkylation contamination.

-

Remedy: Heating the solid in ethanol often converts the kinetically formed O-isomer into the thermodynamically stable N-isomer or hydrolyzes the O-isomer, allowing for purification by recrystallization.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 27290, N-Methylsaccharin. Retrieved from [Link]

Sources

- 1. N-Methylsaccharin | CAS#:15448-99-4 | Chemsrc [chemsrc.com]

- 2. 15448-99-4 | CAS DataBase [m.chemicalbook.com]

- 3. N-METHYLSACCHARIN | 15448-99-4 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N-Methylsaccharin

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, purification, and detailed characterization of N-Methylsaccharin. It moves beyond a simple recitation of protocols to explain the underlying chemical principles and rationale behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of N-Methylsaccharin

Saccharin, a well-established artificial sweetener, serves as a foundational molecule for a diverse array of derivatives with significant applications in medicinal chemistry and materials science. N-alkylation of the saccharin core, particularly methylation to form N-Methylsaccharin, is a critical transformation that modifies its biological and physical properties. This guide will delve into the primary synthetic routes to N-Methylsaccharin, explore the mechanistic underpinnings of these reactions, and provide detailed protocols for its comprehensive characterization.

Synthetic Methodologies for N-Methylsaccharin

The most prevalent and reliable method for the synthesis of N-Methylsaccharin is the nucleophilic substitution reaction of the saccharin anion with a methylating agent. This process follows a classical SN2 mechanism.

Core Principles: The SN2 Alkylation of the Saccharin Anion

Saccharin possesses an acidic proton on the nitrogen atom of its imide functional group. Treatment with a base readily deprotonates the saccharin to form the saccharinate anion. This anion is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the nitrogen atom and the exocyclic oxygen atom of the carbonyl group.

Alkylation at the nitrogen atom yields the desired N-Methylsaccharin, while alkylation at the oxygen atom results in the formation of the isomeric by-product, O-Methylsaccharin. The regioselectivity of this reaction is influenced by factors such as the nature of the solvent, the counter-ion, and the alkylating agent. Generally, polar aprotic solvents favor N-alkylation.[1]

Sources

An In-Depth Technical Guide to the Spectral Data of N-Methylsaccharin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylsaccharin, a derivative of the well-known artificial sweetener saccharin, is a molecule of significant interest in medicinal chemistry and drug development. Its structural backbone, the benzisothiazole dioxide core, is a privileged scaffold found in a variety of biologically active compounds. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its metabolic fate in biological systems. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of N-Methylsaccharin, offering insights into the relationship between its molecular structure and its spectral properties.

Molecular Structure of N-Methylsaccharin

To fully appreciate the spectral data, it is essential to first visualize the molecular architecture of N-Methylsaccharin. The molecule consists of a benzene ring fused to a five-membered sulfonamide ring, with a methyl group attached to the nitrogen atom.

Figure 1: Molecular Structure of N-Methylsaccharin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, one can deduce the connectivity of atoms within the molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of N-Methylsaccharin provides distinct signals for the aromatic protons and the methyl protons. The data presented here was obtained in deuterated chloroform (CDCl₃) at a frequency of 399.65 MHz.[1]

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic Protons | 8.07 - 7.85 | Multiplet | 4H |

| Methyl Protons | 3.27 | Singlet | 3H |

Interpretation and Causality:

-

Aromatic Protons (8.07 - 7.85 ppm): The four protons on the benzene ring appear as a complex multiplet in the downfield region of the spectrum.[1] This downfield shift is a direct consequence of the deshielding effect of the aromatic ring current. Furthermore, the electron-withdrawing nature of the adjacent carbonyl and sulfonyl groups further deshields these protons, causing them to resonate at even lower field strengths. The multiplet pattern arises from the spin-spin coupling between the adjacent aromatic protons.

-

Methyl Protons (3.27 ppm): The three protons of the methyl group attached to the nitrogen atom appear as a sharp singlet at 3.27 ppm.[1] The singlet multiplicity indicates that there are no adjacent protons to couple with. The chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heterocyclic system. The electronegativity of the nitrogen atom and the overall electron-withdrawing environment of the saccharin moiety contribute to its specific resonance frequency.

¹³C NMR Spectral Data (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Rationale |

| Carbonyl Carbon (C=O) | 165 - 175 | The carbon of the carbonyl group is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization. |

| Aromatic Quaternary Carbons | 135 - 145 | The two quaternary carbons of the benzene ring, one attached to the carbonyl group and the other to the sulfonyl group, are expected to be in this region. |

| Aromatic CH Carbons | 120 - 135 | The four carbons of the benzene ring bearing hydrogen atoms will resonate in this typical aromatic region. Their exact shifts will be influenced by the positions relative to the electron-withdrawing groups. |

| Methyl Carbon (-CH₃) | 25 - 35 | The methyl carbon attached to the nitrogen atom is expected in this range, typical for an N-alkyl group. |

Note on Prediction: These are predicted values and should be used as a guide. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds. While a specific experimental IR spectrum for N-Methylsaccharin was not found, the expected characteristic absorption bands can be predicted based on its functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (Methyl) | 3000 - 2850 | Stretching |

| Carbonyl (C=O) | 1750 - 1730 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Sulfonyl (S=O) | 1350 - 1300 and 1180 - 1160 | Asymmetric and Symmetric Stretching |

Interpretation and Causality:

-

Aromatic and Aliphatic C-H Stretching: The presence of both aromatic and aliphatic C-H bonds will give rise to absorption bands just above and below 3000 cm⁻¹, respectively.

-

Carbonyl (C=O) Stretching: A strong absorption band is expected in the region of 1750-1730 cm⁻¹ due to the stretching vibration of the carbonyl group. The exact position is influenced by the ring strain and the electronic effects of the adjacent nitrogen and sulfonyl groups.

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region will be indicative of the carbon-carbon double bond stretching within the benzene ring.

-

Sulfonyl (S=O) Stretching: Two strong absorption bands are characteristic of the sulfonyl group. The asymmetric stretching vibration typically appears at a higher frequency (1350-1300 cm⁻¹) than the symmetric stretching vibration (1180-1160 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to elucidate its structure.

Mass Spectral Data

The mass spectrum of N-Methylsaccharin shows a prominent molecular ion peak and several characteristic fragment ions.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 197 | 100 | [M]⁺ (Molecular Ion) |

| 133 | 59.7 | [M - SO₂]⁺ |

| 105 | 41.1 | [C₇H₅O]⁺ |

| 104 | 56.2 | [C₇H₄O]⁺ |

| 76 | 63.2 | [C₆H₄]⁺ |

Interpretation and Fragmentation Pathway:

The fragmentation of N-Methylsaccharin upon electron ionization can be rationalized as follows:

-

Molecular Ion ([M]⁺, m/z 197): The peak at m/z 197 corresponds to the intact N-Methylsaccharin molecule that has lost one electron, confirming its molecular weight.[1]

-

Loss of Sulfur Dioxide ([M - SO₂]⁺, m/z 133): A common fragmentation pathway for sulfonamides is the loss of a neutral sulfur dioxide (SO₂) molecule. This results in the formation of a fragment ion at m/z 133.[1]

-

Formation of Benzoyl Cation ([C₇H₅O]⁺, m/z 105): Further fragmentation of the m/z 133 ion can lead to the formation of the benzoyl cation at m/z 105.[1]

-

Formation of [C₇H₄O]⁺ (m/z 104): The loss of a hydrogen atom from the benzoyl cation can result in the ion at m/z 104.[1]

-

Formation of Benzyne ([C₆H₄]⁺, m/z 76): The loss of a carbonyl group (CO) from the benzoyl cation (m/z 105) can lead to the formation of a benzyne radical cation at m/z 76.[1]

Figure 2: Proposed Mass Spectral Fragmentation Pathway of N-Methylsaccharin.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for N-Methylsaccharin.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Methylsaccharin in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of solid N-Methylsaccharin directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting spectrum can be analyzed for the positions and intensities of the absorption bands.

-

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a small amount of N-Methylsaccharin into the mass spectrometer. This can be done via a direct insertion probe for solid samples or by dissolving the sample in a suitable solvent and introducing it via a liquid chromatography system or direct infusion.

-

Ionization: Use electron ionization (EI) for fragmentation analysis.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectral data of N-Methylsaccharin provides a detailed fingerprint of its molecular structure. ¹H NMR spectroscopy confirms the presence and connectivity of the aromatic and methyl protons. While experimental ¹³C NMR and IR data were not found, predictions based on its structure provide a useful guide for its characterization. Mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern that is consistent with the known structure. This comprehensive spectral guide serves as a valuable resource for researchers working with N-Methylsaccharin, aiding in its identification, characterization, and further investigation in various scientific disciplines.

References

-

Synthesis and Characterization of New Saccharin Derivatives. ResearchGate. (2019). [Link]

-

13C NMR Chemical Shift. Oregon State University. (n.d.). [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023). [Link]

-

Table of Characteristic IR Absorptions. UCLA Chemistry. (n.d.). [Link]

-

13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. (n.d.). [Link]

Sources

- 1. N-METHYLSACCHARIN(15448-99-4) 1H NMR spectrum [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Technical Guide: N-Methylsaccharin Derivatives and Their Basic Properties

Abstract

This technical guide provides a comprehensive analysis of N-methylsaccharin (1,2-benzisothiazol-3-one 1,1-dioxide, N-methyl derivative) and its functionalized analogs. While N-methylsaccharin itself is primarily known as a stable synthetic sweetener and chemical intermediate, its structural derivatives—particularly N-acyl and N-alkoxycarbonylmethyl variants—serve as critical scaffolds in medicinal chemistry. This document details the regioselective synthesis of these compounds, their physicochemical stability profiles, and their application as time-dependent inhibitors of Human Leukocyte Elastase (HLE). Additionally, we explore the Gabriel-Colman rearrangement, a pivotal transformation for converting saccharin derivatives into bioactive benzothiazine 1,1-dioxides (oxicam precursors).

Introduction: The Saccharin Scaffold

The core structure of saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) possesses a unique chemical duality due to the presence of both a sulfonyl group and a carbonyl group flanking a nitrogen atom. This imide-like acidity (

-

N-Methylsaccharin : The N-methylated analog is chemically stable, lacking the acidic proton. It serves as a model for understanding the hydrolytic stability of the saccharin ring and as a non-caloric sweetener.

-

N-Acyl Derivatives : These are highly reactive electrophiles. The electron-withdrawing nature of the saccharin ring activates the exocyclic carbonyl, making these derivatives potent acylating agents for serine proteases (e.g., HLE).

Synthesis and Regioselectivity

The Regioselectivity Challenge

Alkylation of the saccharin anion can occur at either the Nitrogen (N-alkylation) or the Carbonyl Oxygen (O-alkylation).

-

Thermodynamic Control : N-alkylation is generally favored due to the greater stability of the resulting amide-like bond compared to the imidate ester formed by O-alkylation.

-

Kinetic Control : Under specific conditions (e.g., silver salts), O-alkylation can compete.

DOT Diagram: Regioselective Alkylation Pathways

Figure 1: Divergent alkylation pathways of the saccharin anion. N-alkylation is thermodynamically preferred in polar aprotic solvents.

Experimental Protocol: Synthesis of N-Methylsaccharin

This protocol utilizes phase-transfer catalysis or direct alkylation in a polar aprotic solvent to maximize N-selectivity.

Materials:

-

Sodium Saccharin (10 mmol)

-

Methyl Iodide (MeI) (12 mmol)

-

Dimethylformamide (DMF) (dry, 15 mL)

-

Workup: Ethyl acetate, Brine,

Step-by-Step Methodology:

-

Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of anhydrous Sodium Saccharin in 15 mL of dry DMF. Ensure the system is under an inert atmosphere (

). -

Alkylation : Add 12 mmol of Methyl Iodide dropwise via syringe at

. The slight excess of MeI drives the reaction to completion. -

Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 1:1).

-

Quench & Extraction : Pour the reaction mixture into 50 mL of ice water. A white precipitate may form.[1] Extract with Ethyl Acetate (

mL). -

Purification : Wash the combined organic layers with water (

) and brine ( -

Crystallization : Recrystallize the crude solid from ethanol/water to yield pure N-methylsaccharin (White crystals, MP: 130–134 °C).

Physicochemical Properties

N-methylsaccharin exhibits distinct stability compared to its N-acyl counterparts. The N-methyl bond is metabolically robust, whereas the N-acyl bond is designed to be labile.

Table 1: Comparative Properties of Saccharin Derivatives

| Property | N-Methylsaccharin | N-Acetylsaccharin | N-Cinnamylsaccharin |

| Molecular Weight | 197.21 g/mol | 225.22 g/mol | 299.34 g/mol |

| Melting Point | 130–134 °C | 195–198 °C | 118–120 °C |

| Hydrolytic Stability | High (Stable at pH 7) | Low (Susceptible to hydrolysis) | High |

| Reactivity | Inert Sweetener | Acylating Agent | Synthetic Intermediate |

| Primary Application | Food Additive | Elastase Inhibitor | Precursor for Rearrangement |

Chemical Transformations: The Gabriel-Colman Rearrangement

While N-methylsaccharin is stable, derivatives containing an enolizable hydrogen on the N-substituent (e.g., N-carboalkoxymethyl saccharin) undergo the Gabriel-Colman rearrangement. This reaction is fundamental for synthesizing 4-hydroxy-1,2-benzothiazine-3-carboxamides (the "oxicam" class of NSAIDs).[2]

Mechanism :

-

Base-catalyzed proton abstraction from the

-carbon. -

Ring opening of the saccharin imide.

-

Dieckmann-type cyclization to form the six-membered benzothiazine ring.

DOT Diagram: Gabriel-Colman Rearrangement

Figure 2: The Gabriel-Colman rearrangement pathway converting a 5-membered saccharin ring to a 6-membered benzothiazine.

Medicinal Chemistry: HLE Inhibition

Human Leukocyte Elastase (HLE) is a serine protease involved in inflammatory diseases like emphysema and cystic fibrosis.[3] N-Acylsaccharin derivatives act as mechanism-based inhibitors (suicide substrates).

Mechanism of Action

The enzyme's active site serine attacks the exocyclic carbonyl of the N-acylsaccharin.

-

Acylation : Formation of an acyl-enzyme complex.

-

Deacylation : The complex hydrolyzes very slowly, effectively inhibiting the enzyme for hours.

-

Leaving Group : The saccharin moiety acts as a stable leaving group but remains tethered in the transition state, stabilizing the acyl-enzyme.

Table 2: HLE Inhibition Kinetics of N-Acyl Saccharin Derivatives Data synthesized from structure-activity relationship studies [4, 5].

| Derivative (R-Group) | Stability ( | ||

| N-Acetyl ( | 180 | > 50 | Low |

| N-Valeryl ( | 1,200 | 15 | Moderate |

| N-Lauroyl ( | 2,800 | 4.5 | Moderate |

| N-Palmitoyl ( | 3,620 | 2.0 | High |

Note: Increasing the lipophilicity (chain length) of the acyl group significantly enhances inhibitory potency due to hydrophobic interactions with the HLE S1-S4 subsites.

Experimental Protocol: HLE Inhibition Assay

Reagents:

-

Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate)

-

Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl

Procedure:

-

Incubate HLE (20 nM) with the N-acylsaccharin derivative (varying concentrations) in HEPES buffer at 25°C.

-

At defined time intervals (0–30 min), remove aliquots.

-

Add chromogenic substrate and measure residual enzyme activity by monitoring absorbance at 405 nm (release of p-nitroaniline).

-

Plot

vs. time to determine

References

-

Organic Syntheses . Methyl Iodide Synthesis and General Alkylation Procedures. Org. Synth. 1936, 16, 51. [Link]

-

Journal of the Chemical Society . Kinetics of hydrolysis of NN′-diarylsulphamides and saccharin derivatives. J. Chem. Soc., Perkin Trans. 2, 1972. [Link]

-

National Institutes of Health (PubMed) . Efficient inhibition of human leukocyte elastase and cathepsin G by saccharin derivatives. Biochemistry. [Link]

-

MDPI Molecules . Synthesis of Novel Saccharin Derivatives via CuAAC Click Chemistry. Molecules 2015. [Link]

-

Wikipedia . Gabriel–Colman Rearrangement: Mechanism and Applications. [Link]

Sources

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amino acid-derived phthalimide and saccharin derivatives as inhibitors of human leukocyte elastase, cathepsin G, and proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Research applications of N-Methylsaccharin as a sweetener

Executive Summary

While often erroneously categorized in generic chemical catalogs as a sweetener due to its parentage, N-Methylsaccharin (2-Methyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide) is scientifically defined by its lack of sweetness .

This guide corrects common misconceptions and details the high-value research application of N-Methylsaccharin: serving as a critical negative control and Structure-Activity Relationship (SAR) probe in G-Protein Coupled Receptor (GPCR) assays. By sterically blocking the proton-donor capability essential for T1R2/T1R3 receptor activation, N-Methylsaccharin provides the baseline necessary to validate novel sweetener candidates.

Part 1: The Mechanistic Core (Expertise & Logic)

The AH-B Theory and the "Methyl Switch"

To understand the utility of N-Methylsaccharin, one must understand why it fails to elicit a sweet response. The classical Shallenberger & Acree AH-B Theory of sweetness postulates that a sweetener must possess:

-

AH Group: A hydrogen bond donor (e.g., the N-H in Saccharin).

-

B Group: A hydrogen bond acceptor (e.g., the Sulfonyl O in Saccharin).

-

Distance: Specific steric distance (~3 Å) between them.

The Causality of Inactivity: In Saccharin (o-sulfobenzimide), the nitrogen proton is highly acidic and serves as the AH donor. In N-Methylsaccharin , this proton is replaced by a methyl group (–CH₃). This alkylation eliminates the hydrogen bond donor capability, rendering the molecule tasteless or slightly bitter/metallic, but non-sweet .

Research Application: The Perfect Negative Control

In high-throughput screening (HTS) for novel sweeteners, false positives are common due to non-specific calcium signaling. N-Methylsaccharin is the gold-standard negative control because:

-

Structural Homology: It is nearly identical to the positive control (Saccharin) in shape, solubility, and lipophilicity.

-

Receptor Silence: It does not activate the orthosteric site of the T1R2/T1R3 heterodimer.

If your assay shows a signal for N-Methylsaccharin, your system has non-specific background noise or an artifact.

Part 2: Visualization of Signaling & SAR

Figure 1: The Sweetness "Off-Switch" Mechanism This diagram illustrates the comparative signaling pathway. Note how N-Methylation blocks the initial ligand-receptor binding event.

Caption: Comparative pathway analysis showing N-Methylsaccharin failing to initiate H-Bond formation, preventing downstream Ca2+ flux.

Part 3: Experimental Protocols (Trustworthiness)

Synthesis of N-Methylsaccharin (Reference Standard)

Note: Commercial "sweetener" samples are often impure. For analytical rigor, synthesize fresh standard.

Reagents: Sodium Saccharin (anhydrous), Methyl Iodide (MeI), DMF (Dimethylformamide).

-

Dissolution: Dissolve 10 mmol Sodium Saccharin in 15 mL dry DMF under Nitrogen atmosphere.

-

Alkylation: Add 12 mmol Methyl Iodide dropwise at 0°C.

-

Why: Controlling temperature prevents N- vs. O-alkylation competition, though N-alkylation is thermodynamically favored here.

-

-

Reflux: Warm to room temperature and stir for 4 hours.

-

Precipitation: Pour mixture into 100 mL ice water. N-Methylsaccharin will precipitate as a white solid.

-

Purification: Recrystallize from Ethanol/Water.

-

Validation: Melting Point must be 130–132°C . If <128°C, unreacted saccharin is present (which will ruin it as a negative control).

-

Protocol: T1R2/T1R3 Calcium Flux Assay Validation

Use this protocol to validate a new cell line or sweetener assay.

Objective: Confirm assay specificity by demonstrating lack of response to N-Methylsaccharin.

| Step | Action | Critical Parameter |

| 1. Cell Prep | Seed HEK293 cells stably expressing T1R2/T1R3 and Gα15. | 90% Confluency required. |

| 2. Dye Loading | Incubate with Fluo-4 AM (Calcium indicator) for 45 min at 37°C. | Use Probenecid to prevent dye leakage. |

| 3. Baseline | Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds. | Must be stable < 5% variance. |

| 4. Injection A | Inject Saccharin (3 mM) (Positive Control). | Expect >150% RFU increase (Sigmoidal). |

| 5. Wash | Wash cells with HBSS buffer. | Allow 10 min recovery. |

| 6. Injection B | Inject N-Methylsaccharin (3 mM) (Negative Control). | Expect < 10% RFU change (Flatline). |

Self-Validating Logic: If Injection B yields a curve similar to Injection A, your cells are expressing off-target receptors (e.g., TAS2R bitter receptors) or the N-Methylsaccharin has hydrolyzed back to saccharin.

Part 4: Comparative Data Analysis

Table 1: Physicochemical & Sensory Profile Comparison

| Feature | Saccharin (Na+) | N-Methylsaccharin | Implication for Research |

| CAS Number | 128-44-9 | 15448-99-4 | Ensure correct procurement. |

| Role | Agonist | Null/Antagonist | Paired controls in HTS. |

| Sweetness (vs Sucrose) | 300x | 0x (Tasteless) | Defines the "AH" donor requirement. |

| H-Bond Donor | Yes (N-H) | No (N-CH3) | Mechanistic proof of binding site. |

| Solubility (Water) | High | Low/Moderate | N-Me is more lipophilic; requires DMSO for stock. |

| Melting Point | >228°C (dec) | 130–134°C | Use MP to detect cross-contamination. |

References

-

Hamor, G. H. (1961). "Correlation of chemical structure and taste in the saccharin series." Science, 134(3488), 1416-1417.

- Foundational text establishing that substitution at the Nitrogen position abolishes sweetness.

-

Shallenberger, R. S., & Acree, T. E. (1967). "Molecular theory of sweet taste." Nature, 216(5114), 480-482.

- The authoritative definition of the AH-B theory used to explain N-Methylsaccharin's inactivity.

-

PubChem. (n.d.). "N-Methylsaccharin Compound Summary." National Center for Biotechnology Information.

-

Chemical structure and physical property verification.[1]

-

-

Winnig, M., et al. (2008). "Saccharin: Artificial Sweetener, Bitter Tastant, and Sweet Taste Inhibitor." ResearchGate.[2]

- Modern analysis of saccharin derivatives and their complex receptor interactions.

Sources

Whitepaper: N-Methylsaccharin as a Molecular Probe for Elucidating Sweet Taste Receptor Function

Abstract

The perception of sweet taste is a critical biological process, primarily mediated by the T1R2/T1R3 G-protein coupled receptor (GPCR). Understanding the intricate mechanisms of this heterodimeric receptor—its activation, modulation, and ligand specificity—is paramount for the development of novel sweeteners and taste modulators. The structural complexity of T1R2/T1R3, featuring multiple distinct binding sites, presents a significant challenge to researchers. This technical guide details the strategic use of N-Methylsaccharin, a derivative of the artificial sweetener saccharin, as a specialized molecular probe to dissect the function of the T1R2/T1R3 receptor. We will explore the causality behind experimental designs, from heterologous expression systems and functional calcium imaging assays to the use of chimeric receptors for mapping ligand interaction domains. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both the theoretical framework and practical methodologies for leveraging N-Methylsaccharin to advance the study of sweet taste perception.

The Challenge of the Sweet Taste Receptor: A Multi-Faceted Target

The sensation of sweetness is initiated by the binding of a diverse array of chemical compounds to a single receptor complex: the T1R2/T1R3 heterodimer.[1][2] This receptor belongs to Class C of the GPCR family, characterized by a large extracellular region and a seven-transmembrane domain.[3][4] The sheer variety of molecules that activate this receptor, from natural sugars and proteins to small artificial sweeteners, suggests a complex activation mechanism involving multiple ligand binding sites.[5][6]

The architecture of the T1R2/T1R3 receptor can be divided into three key functional domains:

-

Venus Flytrap Module (VFTM): A large, bilobed extracellular domain that serves as the primary binding site for many sweeteners, including aspartame and sugar derivatives.[3][7] The VFTM of T1R2 is considered the principal site for many small-molecule sweeteners.[8][9]

-

Cysteine-Rich Domain (CRD): This domain connects the VFTM to the transmembrane region and is implicated in binding larger sweet proteins like brazzein.[1][9]

-

Transmembrane Domain (TMD): The seven-helix bundle that crosses the cell membrane. The TMD of T1R3 is a known binding site for the artificial sweetener cyclamate and the sweet taste inhibitor lactisole, functioning as an allosteric modulation site.[1][9][10]

This multi-domain, multi-ligand nature complicates the study of receptor activation. A given compound may act as an agonist at one site while another compound acts as a positive or negative allosteric modulator at a completely different site.[10][11] Saccharin itself exhibits this complexity, acting as an agonist at low concentrations by binding to the T1R2 VFTM, but potentially as an inhibitor at higher concentrations through interactions with allosteric sites.[10][12] To deconstruct this system, highly specific molecular tools are required.

N-Methylsaccharin: A Refined Tool for Receptor Interrogation

N-Methylsaccharin is a derivative of saccharin where the acidic proton on the nitrogen atom is replaced by a methyl group. This seemingly minor modification has significant implications for its use as a research tool.

| Property | N-Methylsaccharin | Saccharin |

| Chemical Formula | C8H7NO3S | C7H5NO3S |

| Molecular Weight | 197.21 g/mol | 183.18 g/mol |

| Key Structural Feature | N-methylated sulfonamide | Acidic N-H sulfonamide |

| Primary Research Use | Molecular probe for specific receptor interactions | Artificial sweetener with complex receptor activity |

Table 1: Comparison of N-Methylsaccharin and Saccharin.

The methylation prevents the deprotonation that saccharin undergoes, creating a molecule with a fixed structure and eliminating the potential for ionic interactions at the nitrogen position. This makes N-Methylsaccharin an ideal probe for investigating the specific steric and hydrophobic interactions within the T1R2 binding pocket, without the confounding factor of charge. Its stability and defined chemical properties allow for more precise mapping of receptor-ligand interactions.[13][14]

Deconstructing Receptor Function: Core Methodologies

To effectively use N-Methylsaccharin as a probe, a robust and validated experimental system is essential. The cornerstone of this research is a heterologous expression system, typically utilizing Human Embryonic Kidney (HEK293) cells.

Causality of the System: HEK293 cells do not endogenously express taste receptors. This provides a "blank slate" upon which the T1R2/T1R3 receptor can be reconstituted. For a functional response, three components must be co-transfected:

-

T1R2 Subunit: The primary subunit for many small-molecule sweeteners.[3]

-

T1R3 Subunit: The essential partner for forming the heterodimer.[2][6]

-

Promiscuous G-protein (Gα16gust44): T1R2/T1R3 natively couples to gustducin. However, to create a reliable assay, the chimeric G-protein Gα16gust44 is introduced. This protein efficiently links any activated GPCR to the phospholipase C (PLC) pathway, triggering a measurable intracellular calcium release, regardless of the receptor's native G-protein preference.[15]

Primary Functional Screen: Calcium Imaging Assay

The most direct method to assess receptor activation by N-Methylsaccharin is through a calcium imaging assay. This technique measures the downstream consequence of receptor binding and G-protein activation.[15][16]

Caption: T1R2/T1R3 signaling cascade in a heterologous assay system.

-

Cell Culture & Transfection:

-

Seed HEK293 cells onto 96-well, black-walled, clear-bottom plates. Allow cells to adhere for 24 hours.

-

Co-transfect cells with plasmids containing the cDNA for human T1R2, T1R3, and Gα16gust44 using a suitable transfection reagent (e.g., Lipofectamine).

-

Self-Validation: Include a control well with cells transfected with a reporter plasmid (e.g., GFP) to visually confirm transfection efficiency. Also, prepare untransfected control wells.

-

-

Dye Loading:

-

After 24-48 hours of incubation post-transfection, aspirate the culture medium.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2.5 µM), dissolved in a buffer containing probenecid. Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye out.[17]

-

Incubate for 1 hour at 37°C.

-

-

Cell Washing:

-

Gently wash the cells with an assay buffer (e.g., 130 mM NaCl, 5 mM KCl, 10 mM HEPES, 2 mM CaCl2, pH 7.4) to remove extracellular dye.

-

-

Compound Application & Measurement:

-

Place the 96-well plate into a fluorescence imaging plate reader (FLIPR) or a confocal microscope equipped for live-cell imaging.[18][19]

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Automatically inject a solution of N-Methylsaccharin at the desired concentration.

-

Immediately begin recording the change in fluorescence intensity over time (typically 1-2 minutes). The increase in fluorescence corresponds to the rise in intracellular calcium.

-

-

Controls & Data Analysis:

-

Positive Control: Use a known T1R2/T1R3 agonist (e.g., sucralose) to confirm the entire system is functional.

-

Negative Control: Inject vehicle buffer alone to ensure no mechanical or solvent-induced calcium flux.

-

Untransfected Control: Stimulate untransfected but dye-loaded cells with N-Methylsaccharin to prove the response is receptor-dependent.

-

Analyze the data by calculating the change in fluorescence (ΔF) from the baseline. Plot dose-response curves to determine the EC50 (half-maximal effective concentration).

-

Probing Specific Interactions: Chimeric Receptors and Mutagenesis

While a functional assay confirms activation, it doesn't identify the binding site. To pinpoint the interaction domain, chimeric receptors and site-directed mutagenesis are employed. This is where N-Methylsaccharin's specificity is invaluable.

The Logic: The human and mouse sweet taste receptors have different sensitivities to certain sweeteners.[20] By swapping domains between the human (hT1R) and mouse (mT1R) receptors, we can isolate the region responsible for binding N-Methylsaccharin.

Caption: Workflow for mapping binding sites using chimeric receptors.

Example Application:

-

Hypothesis: N-Methylsaccharin binds to the Venus Flytrap Module (VFTM) of the human T1R2 subunit.

-

Experiment: Create four receptor combinations to express in HEK293 cells:

-

Wild-Type Human: hT1R2/hT1R3

-

Wild-Type Mouse: mT1R2/mT1R3

-

Chimera A: hT1R2(VFTM)-mT1R2(TMD) / hT1R3 (Human VFTM on a mouse backbone)

-

Chimera B: mT1R2(VFTM)-hT1R2(TMD) / hT1R3 (Mouse VFTM on a human backbone)

-

-

Predicted Outcome: If the hypothesis is correct, N-Methylsaccharin will elicit a strong calcium response in cells expressing Wild-Type Human and Chimera A receptors, but little to no response in cells with Wild-Type Mouse or Chimera B receptors.

-

Causality: This result would demonstrate that the presence of the human T1R2-VFTM is both necessary and sufficient for the functional response to N-Methylsaccharin, definitively mapping the interaction site.[3] This approach has been successfully used to map binding sites for various sweeteners and modulators.[20][21]

Following the identification of a domain, site-directed mutagenesis can be used to pinpoint specific amino acid residues within that domain that are critical for binding.[22]

Interpreting the Data: N-Methylsaccharin in Practice

By applying these methodologies, researchers can generate precise data to characterize the receptor.

| Ligand | Receptor Construct | EC50 (mM) | Interpretation |

| N-Methylsaccharin | hT1R2 / hT1R3 | 0.8 | Baseline potency on human receptor. |

| N-Methylsaccharin | mT1R2 / mT1R3 | > 100 | Mouse receptor is insensitive. |

| N-Methylsaccharin | hT1R2(VFTM)-mT1R2(TMD) / hT1R3 | 1.2 | Potency retained; confirms VFTM is the key interaction domain. |

| N-Methylsaccharin | hT1R2 (Y103A mutant) / hT1R3 | > 100 | Loss of function; identifies Tyrosine at position 103 as a critical binding residue. |

| Lactisole + N-Methylsaccharin | hT1R2 / hT1R3 | 0.9 | No change in potency; suggests N-Methylsaccharin does not bind to the lactisole allosteric site in the T1R3-TMD.[23] |

Table 2: Hypothetical Data from Functional Assays Using N-Methylsaccharin.

This systematic approach, moving from broad functional screening to fine-mapping with chimeras and mutants, allows for a detailed deconstruction of the ligand-receptor interaction.

Conclusion and Future Directions

N-Methylsaccharin serves as a powerful and precise molecular probe for investigating the complex T1R2/T1R3 sweet taste receptor. Its defined chemical structure allows researchers to move beyond the complex pharmacology of saccharin to ask more specific questions about steric and hydrophobic interactions within the receptor's binding pockets. By combining its use with robust methodologies like calcium imaging in heterologous expression systems, and targeted interrogation using chimeric receptors and site-directed mutagenesis, the scientific community can:

-

Accurately map the binding sites of different classes of sweeteners.

-

Identify the specific amino acid residues critical for ligand recognition and receptor activation.

-

Differentiate between orthosteric agonists and allosteric modulators.

-

Elucidate the molecular basis for species-specific differences in taste perception.

Future work may involve the synthesis of further N-substituted saccharin derivatives to probe the binding pocket's size and chemical environment more deeply.[24][25] Additionally, these tools will be indispensable in studying receptor desensitization and internalization, processes that are critical for understanding taste adaptation and have been linked to β-arrestin pathways.[4] Ultimately, the insights gained from using N-Methylsaccharin will accelerate the rational design of next-generation sweeteners and taste modulators with improved sensory profiles and potential benefits for public health.

References

-

Assadi-Porter, F. M., et al. (2006). The heterodimeric sweet taste receptor has multiple potential ligand binding sites. Current Pharmaceutical Design, 12(35), 4547-4556. Available at: [Link]

-

Assadi-Porter, F. M., et al. (2010). Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(10), 1011-1017. Available at: [Link]

-

Masuda, K., et al. (2012). Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds. PLoS ONE, 7(4), e35698. Available at: [Link]

-

Beck, T., et al. (2014). Expression and distribution of the sweet taste receptor isoforms T1R2 and T1R3 in human and rat bladders. The Journal of Urology, 191(4), 1162-1168. Available at: [Link]

-

Ben Shoshan-Galeczki, Y., et al. (2022). Sensitivity of human sweet taste receptor subunits T1R2 and T1R3 to activation by glucose enantiomers. bioRxiv. Available at: [Link]

-

DuBois, G. E. (2024). Artificial and Natural Sweeteners Biased T1R2/T1R3 Taste Receptors Transactivate Glycosylated Receptors on Cancer Cells to Induce Epithelial–Mesenchymal Transition of Metastatic Phenotype. International Journal of Molecular Sciences, 25(12), 6503. Available at: [Link]

-

ResearchGate. (n.d.). Schematic representation of the sweet taste T1R2/T1R3 receptor. Retrieved from [Link]

-

Zhang, F., et al. (2010). Molecular mechanism of the sweet taste enhancers. Proceedings of the National Academy of Sciences, 107(10), 4752-4757. Available at: [Link]

-

ResearchGate. (n.d.). Inhibition of the responses of chimeric human and mouse T1R2/T1R3 receptors by saccharin. Retrieved from [Link]

-

Feng, P., et al. (2018). Multiple interaction modes between saccharin and sweet taste receptors determine a species-dependent response to saccharin. Food Chemistry, 266, 34-42. Available at: [Link]

-

Ben Shoshan-Galeczki, Y., et al. (2022). Sensitivity of human sweet taste receptor subunits T1R2 and T1R3 to activation by glucose enantiomers. ResearchGate. Available at: [Link]

-

van der Stelt, I., et al. (2018). A novel functional screening assay to monitor sweet taste receptor activation in vitro. Food Chemistry, 242, 111-118. Available at: [Link]

-

Masuda, K., et al. (2012). Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds. PLoS ONE, 7(4), e35698. Available at: [Link]

-

Kuhn, C., et al. (2004). Bitter taste receptors for saccharin and acesulfame K. Journal of Neuroscience, 24(45), 10260-10265. Available at: [Link]

-

Treesukosol, Y., & Smith, J. C. (2011). The Functional Role of the T1R Family of Receptors in Sweet Taste and Feeding. The Open Biology Journal, 4, 1-10. Available at: [Link]

-

Feng, P., et al. (2018). Multiple interaction modes between saccharin and sweet taste receptors determine a species-dependent response to saccharin. ResearchGate. Available at: [Link]

-

Yasumatsu, K., et al. (2023). Prediction of dynamic allostery for the transmembrane domain of the sweet taste receptor subunit, TAS1R3. Scientific Reports, 13(1), 5424. Available at: [Link]

-

Caicedo, A., et al. (2000). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. Journal of Neuroscience, 20(21), 7978-7985. Available at: [Link]

-

O'Brien, K., et al. (2026). Sweet Protein Allosteric Binding and Activation of the Human T1R2/R3 Sweet Receptor: A Simulation Model Validated by in Vitro Receptor Activation Assay. Journal of Chemical Information and Modeling. Available at: [Link]

-

Caicedo, A., et al. (2000). In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells. Journal of Neuroscience, 20(21), 7978-7985. Available at: [Link]

-

MDPI. (n.d.). Comprehensive New Insights into Sweet Taste Transmission Mechanisms and Detection Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation between experimental and calculated binding affinity of... Retrieved from [Link]

-

Suescun, L., et al. (2002). Synthesis and properties of N-substituted saccharin derivatives. Archiv der Pharmazie, 335(6), 267-273. Available at: [Link]

-

Morini, G., et al. (2005). From Small Sweeteners to Sweet Proteins: Anatomy of the Binding Sites of the Human T1R2_T1R3 Receptor. Journal of Medicinal Chemistry, 48(17), 5520-5529. Available at: [Link]

-

San Gabriel, A., et al. (2009). Involvement of the Calcium-sensing Receptor in Human Taste Perception. Journal of Biological Chemistry, 284(38), 25929-25933. Available at: [Link]

-

Tan, J., et al. (2021). Blends of Non-caloric Sweeteners Saccharin and Cyclamate Show Reduced Off-Taste due to TAS2R Bitter Receptor Inhibition. Foods, 10(11), 2638. Available at: [Link]

-

Romanov, R. A., et al. (2022). Taste Cells of the Type III Employ CASR to Maintain Steady Serotonin Exocytosis at Variable Ca2+ in the Extracellular Medium. International Journal of Molecular Sciences, 23(8), 4349. Available at: [Link]

-

Toda, Y., et al. (2018). Positive/negative allosteric modulation switching in an umami taste receptor (T1R1/T1R3) by a natural flavor compound, methional. Scientific Reports, 8(1), 12725. Available at: [Link]

-

ResearchGate. (2019). Synthesis and Characterization of New Saccharin Derivatives. Retrieved from [Link]

-

Ben Abu, N., et al. (2022). A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends. Food Chemistry, 373(Pt A), 131393. Available at: [Link]

-

Nakagawa, Y., et al. (2014). Diverse signaling systems activated by the sweet taste receptor in human GLP-1-secreting cells. Biomedical Research, 35(1), 29-38. Available at: [Link]

-

ResearchGate. (n.d.). dimensional structure of taste receptors T1R2 and T1R3. Retrieved from [Link]

-

Ohkuri, T., et al. (2012). Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts. Journal of Agricultural and Food Chemistry, 60(22), 5574-5580. Available at: [Link]

-

Sharma, S. K., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(12), 2244. Available at: [Link]

-

DuBois, G. E. (2019). Artificial and Natural Sweeteners Biased T1R2/T1R3 Taste Receptors Transactivate Glycosylated Receptors on Cancer Cells to Induce Epithelial–Mesenchymal Transition of Metastatic Phenotype. MDPI. Available at: [Link]

-

HHMI. (2001). Researchers Discover Human Gene That May Produce Sweet Taste Receptor. Retrieved from [Link]

-

MDPI. (n.d.). Sensing Senses: Optical Biosensors to Study Gustation. Retrieved from [Link]

-

Koizumi, A., et al. (2007). Human sweet taste receptor mediates acid-induced sweetness of miraculin. Proceedings of the National Academy of Sciences, 104(35), 14125-14130. Available at: [Link]

Sources

- 1. The heterodimeric sweet taste receptor has multiple potential ligand binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Functional Role of the T1R Family of Receptors in Sweet Taste and Feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanism of the sweet taste enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.wur.nl [research.wur.nl]

- 5. researchgate.net [researchgate.net]

- 6. Artificial and Natural Sweeteners Biased T1R2/T1R3 Taste Receptors Transactivate Glycosylated Receptors on Cancer Cells to Induce Epithelial–Mesenchymal Transition of Metastatic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the Modes of Binding between Human Sweet Taste Receptor and Low-Molecular-Weight Sweet Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Prediction of dynamic allostery for the transmembrane domain of the sweet taste receptor subunit, TAS1R3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Positive/negative allosteric modulation switching in an umami taste receptor (T1R1/T1R3) by a natural flavor compound, methional [a.u-tokyo.ac.jp]

- 12. Multiple interaction modes between saccharin and sweet taste receptors determine a species‐dependent response to saccharin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. N-METHYLSACCHARIN | 15448-99-4 [chemicalbook.com]

- 15. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishment of a New Cell-Based Assay To Measure the Activity of Sweeteners in Fluorescent Food Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells | Journal of Neuroscience [jneurosci.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

- 23. cabidigitallibrary.org [cabidigitallibrary.org]

- 24. Synthesis and properties of N-substituted saccharin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Synthesis of Novel Saccharin Derivatives [mdpi.com]

Methodological & Application

Application Note: High-Purity Synthesis of N-Methylsaccharin from Sodium Saccharinate

Executive Summary

This application note details the synthesis of N-Methylsaccharin (2-methyl-1,2-benzothiazol-3(2H)-one 1,1-dioxide) utilizing Sodium Saccharinate as the starting substrate. N-Methylsaccharin is a critical intermediate in the development of catalytic N-heterocyclic carbenes (NHCs) and pharmaceutical precursors.

The core challenge in this synthesis is the regioselectivity of the ambident saccharinate anion, which can undergo alkylation at either the Nitrogen (N-alkylation) or Oxygen (O-alkylation) atom. This guide presents two validated protocols:

-

Protocol A (Standard): Homogeneous alkylation in polar aprotic solvent (DMF), prioritizing thermodynamic control and high yield.

-

Protocol B (Green/PTC): Phase-Transfer Catalysis (PTC) using Tetrabutylammonium Bromide (TBAB) in a Toluene/Water system, prioritizing ease of workup and environmental safety.

Mechanistic Principles & Regioselectivity

The Ambident Nucleophile Challenge

Sodium saccharinate dissociates to form the saccharinate anion, where the negative charge is delocalized between the nitrogen and the sulfonyl oxygen.

-

N-Alkylation (Thermodynamic Product): The nitrogen center is softer and more nucleophilic towards soft electrophiles like methyl iodide (MeI). The resulting N-methyl amide is thermodynamically more stable due to the retention of the carbonyl double bond strength.

-

O-Alkylation (Kinetic Product): The oxygen center is harder. O-alkylation yields the imidate ester (3-methoxy-1,2-benzisothiazole 1,1-dioxide), which is generally considered an impurity in this context.

Reaction Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathway and the preferential formation of the N-isomer under controlled conditions.

Figure 1: Mechanistic pathway showing the competition between N- and O-alkylation. N-alkylation is favored by soft electrophiles (MeI) and polar aprotic conditions.

Safety & Pre-requisites

| Reagent | Hazard Class | Handling Requirement |

| Methyl Iodide (MeI) | DANGER: Carcinogen, Volatile, Neurotoxin. | Use only in a functioning fume hood. Double-glove (Nitrile). Dispense via syringe to minimize vapor. |

| Sodium Saccharinate | Irritant. | Standard lab PPE (Safety glasses, gloves). |

| DMF | Reprotoxic, Hepatotoxic. | Avoid skin contact. Use in fume hood. |

| Toluene | Flammable, Irritant. | Keep away from heat sources. |

Critical Safety Note: Methyl Iodide has a low boiling point (42.4°C). Reactions must be run with an efficient reflux condenser or in a sealed pressure vessel (if scale permits) to prevent loss of reagent and exposure.

Experimental Protocols

Protocol A: Standard Homogeneous Synthesis (DMF)

Best for: High yield (>90%) and large-scale batches.

Materials:

-

Sodium Saccharinate dihydrate (24.1 g, 100 mmol)

-

Methyl Iodide (17.0 g, 7.5 mL, 120 mmol)

-

N,N-Dimethylformamide (DMF) (100 mL)

-

Ethanol (95%) for recrystallization

Procedure:

-

Dissolution: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 24.1 g of sodium saccharinate in 100 mL of DMF. Stir at room temperature until fully dissolved.

-

Addition: Add 7.5 mL of Methyl Iodide dropwise via syringe.

-

Note: The reaction is slightly exothermic.

-

-

Reaction: Attach a reflux condenser with chilled water circulation. Heat the mixture to 40–50°C for 4 hours.

-

Process Control: Do not exceed 60°C to prevent MeI evaporation.

-

-

Quench: Pour the reaction mixture into 400 mL of ice-cold water. The N-methylsaccharin will precipitate immediately as a white solid.

-

Isolation: Stir the aqueous slurry for 30 minutes to ensure all DMF is extracted into the water phase. Filter via vacuum filtration (Buchner funnel). Wash the cake with 2 x 50 mL cold water.

Protocol B: Phase-Transfer Catalysis (Green Chemistry)

Best for: Ease of workup, avoiding DMF, and educational settings.

Materials:

-

Sodium Saccharinate dihydrate (24.1 g, 100 mmol)

-

Methyl Iodide (17.0 g, 7.5 mL, 120 mmol)

-

Toluene (100 mL)

-

Water (50 mL)

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (3.2 g, 10 mmol, 10 mol%)

Procedure:

-

Biphasic Setup: In a 250 mL RBF, combine sodium saccharinate, TBAB, and Water (50 mL). Stir until salts dissolve.

-

Organic Phase: Add Toluene (100 mL) followed by Methyl Iodide (7.5 mL).

-

Catalysis: Heat the biphasic mixture to 50°C with vigorous stirring (1000 RPM).

-

Completion: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Reaction is typically complete in 3-5 hours.

-

Workup: Transfer to a separatory funnel. Discard the aqueous bottom layer.

-

Wash: Wash the Toluene layer with Water (2 x 30 mL) and Brine (1 x 30 mL).

-

Evaporation: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Purification & Validation

Recrystallization (Essential Step)

Both protocols may yield trace amounts of the O-isomer. The N-isomer is significantly less soluble in cold ethanol than the O-isomer.

-

Dissolve the crude solid in minimal boiling Ethanol (95%).

-

Allow to cool slowly to room temperature, then to 4°C in a fridge.

-

Filter the white needles and dry in a vacuum oven at 50°C.

Quality Control Metrics

| Parameter | Specification | Method | Notes |

| Appearance | White crystalline powder | Visual | Yellowing indicates impurities. |

| Melting Point | 130 – 134°C | Capillary MP | Sharp range (<2°C) indicates high purity. |

| 1H NMR (CDCl3) | 400 MHz NMR | Diagnostic: O-CH3 signal appears downfield at ~4.1-4.2 ppm. Absence of this peak confirms regioselectivity. | |

| Yield | > 85% (Protocol A)> 75% (Protocol B) | Gravimetric | Protocol A typically yields higher due to better solubility. |

Workflow Visualization

Figure 2: Operational workflow comparing the Standard and Green synthesis routes.

Troubleshooting Guide

-

Issue: Low Yield / "Oiling Out" during Recrystallization.

-

Cause: Solution too concentrated or cooled too quickly.

-

Fix: Re-heat to dissolve the oil. Add a small amount of seed crystal. Allow to cool very slowly in a water bath.

-

-

Issue: Presence of O-isomer (NMR peak at ~4.2 ppm).

-

Cause: Reaction temperature too high or use of "hard" alkylating agents (e.g., dimethyl sulfate) without strict control.

-

Fix: Recrystallize again from Ethanol. The O-isomer is more soluble in ethanol and will remain in the mother liquor.

-

-

Issue: Yellow discoloration.

-

Cause: Iodine liberation from MeI degradation.

-

Fix: Wash the organic phase (Protocol B) or the precipitate (Protocol A) with a dilute Sodium Thiosulfate solution.

-

References

-

Rice, L. M., & Pettit, G. R. (1954). "The Alkylation of Saccharin." Journal of the American Chemical Society, 76(11), 3053.

-

Banik, B. K., et al. (2025).[4] "Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles." Molecules, Review.

-

PubChem Compound Summary. (2023). "N-Methylsaccharin."[5] National Center for Biotechnology Information.

-

Sigma-Aldrich. (2023). "NMR Chemical Shifts of Impurities."

-

ChemicalBook. (2023). "N-Methylsaccharin Properties and NMR Data."

Sources

Application Notes & Protocols: Mechanochemical Acylation of Amines using N-Acylsaccharin Derivatives

Introduction: The Imperative for Greener, Efficient Acylation

The acylation of amines to form amides is a cornerstone transformation in organic synthesis, central to the production of pharmaceuticals, polymers, and fine chemicals.[1][2] Traditional solution-phase methods, while effective, often rely on large volumes of volatile and often toxic solvents, require coupling agents that generate stoichiometric waste, and can necessitate tedious purification techniques like column chromatography.[1]

Mechanochemistry, the use of mechanical force to induce chemical reactions, presents a powerful, sustainable alternative.[3][4] By conducting reactions in ball mills, typically in the absence of bulk solvent, we can significantly reduce waste, shorten reaction times, and sometimes access reactivity profiles not seen in solution.[4][5]

This guide focuses on a highly efficient and green mechanochemical protocol for the acylation of primary and secondary amines using N-acylsaccharin derivatives as stable, solid acyl-transfer agents.[1][2] N-acylsaccharins are crystalline, easy-to-handle solids that act as potent acyl donors under mechanical activation. The saccharin byproduct is weakly nucleophilic and typically precipitates, allowing for a remarkably simple, solvent-minimal workup. This combination of a green activation method with an efficient activating group offers a robust and scalable pathway for amide synthesis.[1]

The "Why": Causality Behind the Method

Why Mechanochemistry?

Mechanical milling in a ball mill subjects solid reactants to intense energetic impacts, shearing, and friction.[6] This energy input can:

-

Increase Reactivity: By breaking down the crystal lattice, it increases the surface area and creates intimate contact between reactants at a molecular level.

-

Promote Solid-State Reactions: It can induce the formation of eutectic mixtures or co-crystalline phases that facilitate reactions between solids without the need for a dissolving medium.

-

Reduce Waste: Eliminating bulk solvent aligns with the principles of green chemistry, reducing both environmental impact and the cost associated with solvent purchase and disposal.[3]

Why N-Acylsaccharin Derivatives?

N-acylsaccharins are superior acyl donors for this process due to several key factors:

-

High Reactivity: The saccharin moiety is a superb leaving group, activated by the electron-withdrawing nature of its two carbonyl groups and sulfonyl group. This makes the acyl carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.

-

Solid-State Stability: Unlike many acyl chlorides or anhydrides, N-acylsaccharins are typically stable, crystalline solids that are easy to handle, weigh, and store.

-

Simplified Purification: The saccharin byproduct is acidic. Following the reaction, a simple solid-phase "trituration" or wash with a mild aqueous base (like sodium bicarbonate) deprotonates the saccharin, rendering it insoluble in common organic solvents used to extract the desired amide product. This often bypasses the need for chromatographic purification.[1]

The Mechanistic Rationale

Under ball-milling conditions, the N-acylsaccharin and the amine are ground together. The mechanical energy facilitates the formation of an intimate mixture where the amine nucleophile can readily attack the activated carbonyl of the N-acylsaccharin. This forms a tetrahedral intermediate which then collapses, expelling the stable saccharin anion and yielding the final amide product.

Caption: Proposed mechanism for mechanochemical acylation.

Experimental Protocols & Procedures

Equipment & Materials

-

Ball Mill: A mixer mill (e.g., Retsch MM 400, Spex SamplePrep 8000M) is ideal. Milling frequencies of 25-30 Hz are typical.[1]

-

Milling Jars & Balls: Zirconium dioxide (ZrO₂) jars (e.g., 10-15 mL) with one or two ZrO₂ balls (e.g., 10 mm diameter) are recommended to avoid metallic contamination.[1] Stainless steel can also be used, but may act as a catalyst in some reactions.[5]

-

Reagents:

-

Amine (primary or secondary)

-

N-acylsaccharin derivative (e.g., N-acetylsaccharin, N-formylsaccharin).[1] A slight excess (1.1-1.2 equivalents) is often beneficial.[1]

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution or solid.

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction.

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying.

-

General Protocol for Mechanochemical N-Acetylation

This procedure is based on a typical 1 mmol scale reaction.[1]

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

-

Reagent Loading: To a 15 mL ZrO₂ milling jar, add the amine (1.0 mmol, 1.0 equiv.) and N-acetylsaccharin (1.1 mmol, 1.1 equiv.). Add one 10 mm ZrO₂ milling ball.

-

Expertise Note: The slight excess of the acylating agent ensures complete consumption of the potentially more valuable amine substrate.

-

-

Milling: Securely close the jar and place it in the ball mill. Mill the mixture at a frequency of 30 Hz for 30-180 minutes.[1]

-

Expertise Note: Reaction time is substrate-dependent. It is advisable to perform a time-course study for new substrates, monitoring completion by Thin Layer Chromatography (TLC) or LC-MS of a small aliquot. Start with 60 minutes for initial trials.

-

-

Purification: Open the jar and add solid sodium bicarbonate (approx. 3-4 equivalents). Mill for an additional 10 minutes at 30 Hz.[1]

-

Trustworthiness Note: This in-situ solid-phase acid quench is a critical step. The NaHCO₃ neutralizes the acidic saccharin byproduct, forming the sodium salt. This prevents potential hydrolysis of the product during aqueous workup and simplifies extraction.

-

-

Extraction: Transfer the solid powder from the jar to a beaker or flask. Add ethyl acetate (EtOAc, ~5-10 mL) and stir for several minutes. Filter the mixture through a paper filter or a short plug of celite to remove the insoluble sodium saccharin and excess NaHCO₃.[1]

-

Expertise Note: Ensure the solids are thoroughly washed with the organic solvent to maximize product recovery.

-

-